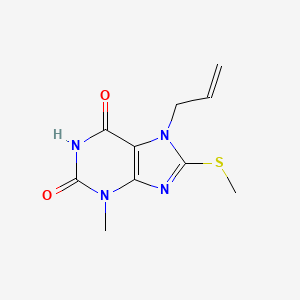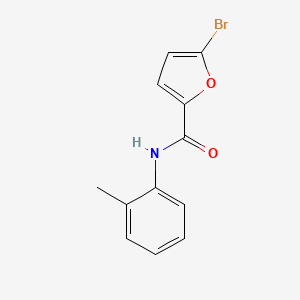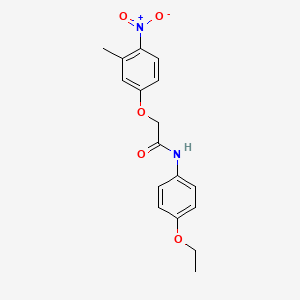![molecular formula C19H20IN3O3 B5745887 N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, also known as IPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). IPAB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is complex and not fully understood. It is thought to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDAC activity, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can alter gene expression patterns and induce cell death in cancer cells. In addition, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neuronal cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. It has been extensively studied in vitro and in vivo, and its mechanism of action has been characterized in detail. However, there are also limitations to its use. N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has poor solubility in water, which can make it difficult to work with in some experimental systems. In addition, its effects can be cell type-specific, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. One area of focus could be on the development of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of focus could be on the identification of specific cellular targets of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, which could help to elucidate its mechanism of action. Additionally, further studies could be done to investigate the potential applications of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide in other areas of research, such as inflammation and metabolic disorders.
Synthesis Methods
The synthesis of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide involves the reaction of 3-iodobenzaldehyde with 2-methylphenoxyacetic acid hydrazide in the presence of a catalyst. The resulting product is then treated with butanoyl chloride to yield N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. This synthesis method has been optimized to produce high yields of pure N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, making it a useful compound for research purposes.
Scientific Research Applications
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer biology, neurobiology, and immunology. In cancer biology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
(3E)-N-(3-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O3/c1-13-6-3-4-9-17(13)26-12-19(25)23-22-14(2)10-18(24)21-16-8-5-7-15(20)11-16/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSHWCKJUPRY-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)
